Stat3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

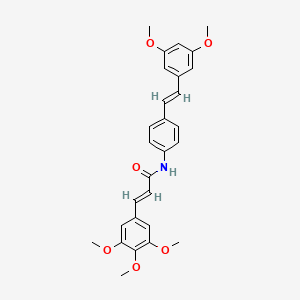

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZAEBHIXYBHKA-FCXQYMQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stat3-IN-1 Signaling Pathway Inhibition: A Technical Guide for Preclinical Research

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a critical node in numerous oncogenic signaling pathways. Its constitutive activation is a hallmark of a wide array of human cancers, driving proliferation, survival, metastasis, and immunosuppression.[1][2][3] Consequently, the direct inhibition of STAT3 represents a highly sought-after therapeutic strategy. This guide provides an in-depth technical overview of Stat3-IN-1, a potent and selective small-molecule inhibitor of the STAT3 pathway. We will explore the core mechanism of STAT3 signaling, the specific inhibitory action of this compound, and provide detailed, field-proven protocols for validating its efficacy in a preclinical laboratory setting. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

The STAT3 Signaling Pathway: A Central Oncogenic Driver

The STAT3 protein is a member of the STAT family of latent cytoplasmic transcription factors that mediate signals from cytokines and growth factors to the nucleus.[4][5] In normal physiological processes, STAT3 activation is a transient and tightly regulated event, crucial for processes like wound healing and immune response.[4][6] However, in many malignancies, the pathway becomes persistently active, contributing directly to the hallmarks of cancer.[7][8]

The canonical activation cascade is initiated by the binding of ligands, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to their respective cell surface receptors.[8][9] This triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue, Tyr705.[10][11] This phosphorylation event is the linchpin of activation, inducing STAT3 monomers to form stable homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[12][13] These activated dimers then translocate to the nucleus, bind to specific DNA consensus sequences in the promoters of target genes, and drive their transcription.[11][14]

Key downstream targets of STAT3 include genes that regulate:

-

Cell Proliferation and Cycle Progression: c-Myc, Cyclin D1.[15]

-

Survival and Anti-Apoptosis: Bcl-xL, Bcl-2, Survivin.[8][15]

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF).[1][7]

-

Invasion and Metastasis: Matrix Metalloproteinases (MMPs).[16][17]

Given its central role, aberrant STAT3 signaling is observed in up to 70% of cancers, making it a prime target for therapeutic intervention.[1]

This compound: Mechanism of Inhibition

This compound is an orally active, selective small-molecule inhibitor designed to disrupt the STAT3 signaling cascade.[18] Its primary mechanism of action involves the inhibition of STAT3 activation. Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of STAT3 at Tyr705. By preventing this critical phosphorylation event, this compound effectively blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby silencing the transcription of its downstream oncogenic target genes.

Furthermore, this compound has been observed to inhibit the acetylation of STAT3 at lysine 685, a post-translational modification that can enhance STAT3's transcriptional activity.[18] This dual-pronged inhibition of both phosphorylation and acetylation makes this compound a robust tool for interrogating and suppressing the STAT3 pathway. The ultimate cellular consequences of this inhibition are the induction of apoptosis in tumor cells and the arrest of tumor growth, which has been demonstrated in both cell culture and mouse xenograft models.[18]

Quantitative Data Summary

The potency of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HT-29 | Colorectal Carcinoma | 1.82 | [18] |

| MDA-MB-231 | Breast Adenocarcinoma | 2.14 | [19] |

Experimental Validation of STAT3 Inhibition

To ensure scientific rigor, the biological activity of this compound must be validated through robust, well-controlled experiments. The following protocols provide step-by-step methodologies for assessing the two primary effects of the inhibitor: the direct biochemical inhibition of STAT3 phosphorylation and the resulting functional outcome of reduced cell viability.

Protocol: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the immunodetection of phosphorylated STAT3 (p-STAT3) and total STAT3 to directly measure the inhibitor's effect on the target.[10]

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By comparing the ratio of p-STAT3 (Tyr705) to total STAT3 across different treatment conditions, we can quantify the extent of inhibition.[20] A decrease in this ratio upon treatment with this compound indicates successful target engagement.

Expected Outcomes:

| Treatment Group | p-STAT3 (Tyr705) Level | Total STAT3 Level | Rationale |

| Untreated Control | Basal Level | Endogenous Level | Establishes the baseline phosphorylation status of the cell line. |

| Vehicle Control (DMSO) | Basal Level | Endogenous Level | Ensures the solvent for the inhibitor has no effect on STAT3 signaling. |

| Positive Control (e.g., IL-6) | High / Increased | Endogenous Level | Confirms the cells are responsive and the pathway can be activated. |

| This compound Treated | Decreased | No Change | Demonstrates specific inhibition of STAT3 phosphorylation by the compound. |

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 2, 5, 10 µM) or vehicle (DMSO) for 2 hours.

-

For the positive control well, stimulate with a known STAT3 activator like IL-6 (20 ng/mL) for 15-30 minutes. Leave other wells unstimulated.

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of STAT3.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (typically 20-30 µg per lane) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane. PVDF is often recommended for its high binding affinity, especially for phosphorylated proteins.[21]

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C with gentle agitation.[10]

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the same membrane must be probed for total STAT3 and a loading control like β-Actin.

-

Incubate the membrane in a mild stripping buffer (e.g., 0.2 M Glycine, pH 2.5) for 30 minutes at room temperature to remove the first set of antibodies.[21]

-

Wash thoroughly, re-block, and then probe with a primary antibody for total STAT3 (e.g., Cell Signaling Technology, #9139), followed by the secondary antibody and imaging steps as above.[10]

-

Repeat the stripping and re-probing process for a loading control antibody (e.g., β-Actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-STAT3 to total STAT3 for each sample to determine the relative level of STAT3 activation.

-

Protocol: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound, providing a functional readout of its anti-cancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of living cells.[23]

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HT-29, MDA-MB-231) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[24]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from 0.1 µM to 50 µM to generate a full dose-response curve.

-

Include "vehicle-only" (DMSO at the highest concentration used for the inhibitor) and "medium-only" (no cells) controls.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or controls.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours). A 48-hour incubation is common for assessing the effects of this compound.[18]

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "medium-only" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC50 value.[23]

-

Conclusion

The constitutive activation of the STAT3 signaling pathway is a critical dependency for many human cancers. This compound offers a potent and selective tool for inhibiting this pathway, providing researchers with a means to probe its function and evaluate its therapeutic potential. The validation of its inhibitory action through rigorous biochemical and cell-based assays, as detailed in this guide, is paramount for generating reliable and translatable preclinical data. By confirming both on-target engagement via inhibition of STAT3 phosphorylation and the desired cytotoxic outcome, researchers can confidently advance their investigations into the complex role of STAT3 in disease and the development of next-generation targeted therapies.

References

- The Multifaced Role of STAT3 in Cancer and Its Implic

- Editorial: The role of STAT3 signaling p

- This compound | ST

- This compound ST

- Western Blot for Detecting Phosphorylated ST

- The Role of STAT3 in Cancer Development and Progression. 2024, Volume 5 - Issue 4.

- STAT3 in Cancer—Friend or Foe?. PMC - PubMed Central - NIH.

- Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors.

- Schematic structure of STAT3 protein: STAT3 has a N-terminus domain...

- Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development. MDPI.

- A Comparative In Vitro Analysis of STAT3 Inhibitors: A Guide for Researchers. Benchchem.

- Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH.

- The role of STAT3 in cancer development. STAT3 signaling is involved in...

- STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC - PubMed Central - NIH.

- STAT3 Signaling Pathway in Health and Disease. PMC - PubMed Central.

- Downstream target genes of STAT3. | Download Scientific Diagram.

- STAT-3/phosphoSTAT-3 western blot. Molecular Biology - Protocol Online.

- STAT3 Target Genes Relevant to Human Cancers. Semantic Scholar.

- Structure of STAT3. The six domains of STAT3 are N-terminal domain...

- Quantification of total and phosphorylated STAT3 by calibr

- STAT3 Target Genes Relevant to Human Cancers. PMC - NIH.

- Application Notes: Evaluating the Efficacy of the STAT3/5 Inhibitor SH-4-54 using Cell Viability Assays. Benchchem.

- STAT3 Target Genes Relevant to Human Cancers. PubMed - NIH.

- Application Note: Angoline Western Blot Protocol for p-ST

- Quantification of total and phosphorylated STAT3 by calibr

- STAT3 Gene - Signal Transducer And Activ

- Expression of the STAT3 downstream target genes by quantitative PCR...

- Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA. PMC - NIH.

- STAT3-IN-17 | ST

- Application Note: Measuring the IC50 of Stat3-IN-15 in Cancer Cell Lines. Benchchem.

- Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (ST

- This compound | ≥99%(HPLC)

- This compound (Standard)

- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre

- ST

- The protocol for virtual screening and biological evaluation of STAT3 inhibitors..

- STAT3 Inhibitors in Cancer: A Comprehensive Upd

- Tumor–Immune Cell Crosstalk Drives Immune Cell Reprogramming Towards a Pro-Tumor Proliferative State Involving STAT3 Activ

- ST

- Highlighted STAT3 as a potential drug target for cancer therapy. BMB Reports.

- IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside...

- ST

Sources

- 1. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. researchgate.net [researchgate.net]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 - Wikipedia [en.wikipedia.org]

- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Target Selectivity Profile of Stat3-IN-1: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the target selectivity profile of Stat3-IN-1, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the specificity of this compound. We will delve into the core principles of STAT3 inhibition, the critical importance of selectivity in kinase drug discovery, and the state-of-the-art methodologies for characterizing the interaction profile of this compound.

The STAT3 Signaling Pathway: A Pivotal Target in Oncology and Inflammation

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of many human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][4][5][6]

The canonical activation of STAT3 is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their respective cell surface receptors.[2][7] This triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[2][7] Phosphorylated STAT3 then forms homo- or heterodimers, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of target genes.[1][7][8]

This compound: An Orally Active STAT3 Inhibitor

This compound is a selective and orally active inhibitor of STAT3.[9][10] It has been shown to induce apoptosis in tumor cells and arrest tumor growth in xenograft models.[9] The primary mechanism of action of this compound involves the inhibition of STAT3 phosphorylation, which is a critical step in its activation cascade.[9]

| Compound | Reported IC50 (HT29 Cells) | Reported IC50 (MDA-MB-231 Cells) |

| This compound | 1.82 µM | 2.14 µM |

| Table 1: Cellular potency of this compound in different cancer cell lines.[9][10] |

While these cellular potencies are well-documented, a comprehensive understanding of this compound's therapeutic potential and potential for off-target effects necessitates a thorough evaluation of its selectivity profile.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[11] This homology presents a significant challenge in the development of selective kinase inhibitors.[12] Non-selective inhibition can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window.[13] Therefore, rigorous selectivity profiling is a cornerstone of modern drug discovery.[11][13][14]

The STAT family of proteins itself presents a selectivity challenge. The seven STAT members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) share considerable homology, particularly in their SH2 domains, which are often targeted by inhibitors.[15] Unintended inhibition of other STAT family members, such as STAT1 which can have tumor-suppressive roles, could be counterproductive to the intended therapeutic outcome.[16][17]

This guide outlines a multi-pronged approach to comprehensively define the selectivity profile of this compound.

Methodologies for Determining the Target Selectivity Profile of this compound

A robust assessment of inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Panel Screening

The initial step in assessing selectivity is to screen the inhibitor against a broad panel of purified kinases.[13][14] This provides a quantitative measure of the compound's inhibitory activity against its intended target versus a wide array of other kinases.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a suitable cell line with detectable levels of STAT3. Treat the cells with this compound at various concentrations or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for STAT3.

-

Data Analysis: Quantify the band intensities for STAT3 at each temperature for both the treated and untreated samples. Plot the amount of soluble STAT3 as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Rationale for Experimental Choices:

-

Intact Cells: CETSA provides direct evidence of target engagement in a physiologically relevant context. [18]* Thermal Denaturation: The principle of CETSA is based on the fact that ligand binding generally increases the thermal stability of a protein.

-

Western Blotting: This is a standard and reliable method for detecting and quantifying the amount of a specific protein in a complex mixture.

Proteomics-Based Approaches

To identify potential off-targets in an unbiased manner, proteomic techniques can be employed. One such method is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of Inhibitor: Chemically link this compound to a solid support, such as agarose beads.

-

Cell Lysate Preparation: Prepare a lysate from a relevant cell line.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to the inhibitor will be captured.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by this compound. These are potential on- and off-targets.

Rationale for Experimental Choices:

-

Unbiased Approach: This method does not rely on pre-existing knowledge of potential targets and can identify novel interactions. [19][20]* High Sensitivity: Mass spectrometry is a highly sensitive technique capable of identifying a large number of proteins from a complex sample.

Interpreting the Selectivity Profile

The data generated from these assays should be integrated to build a comprehensive selectivity profile for this compound.

-

High Selectivity: An ideal profile would show high potency for STAT3 with significantly lower potency (e.g., >100-fold) against all other kinases in the panel.

-

STAT Family Selectivity: Particular attention should be paid to the activity against other STAT family members, especially STAT1. [15]* Cellular Confirmation: The cellular target engagement data from CETSA should corroborate the in vitro findings.

-

Novel Off-Targets: Any novel, high-affinity off-targets identified through proteomics should be further validated using orthogonal assays.

Conclusion

This compound is a valuable tool for investigating the role of STAT3 in health and disease. A thorough understanding of its target selectivity profile is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. The multi-faceted approach outlined in this guide, combining in vitro kinase profiling, cellular target engagement assays, and unbiased proteomic methods, provides a robust framework for comprehensively characterizing the selectivity of this compound and other kinase inhibitors. This rigorous evaluation is essential for advancing our understanding of their biological effects and for making informed decisions in the drug discovery and development process.

References

- Kinase inhibitor selectivity profiling using differential scanning fluorimetry.PubMed.

- This compound | ST

- Kinase Selectivity Profiling System: General Panel Protocol.

- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.

- Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays.PubMed.

- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.

- This compound ST

- Computational analysis of kinase inhibitor selectivity using structural knowledge.

- Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays | Request PDF.

- Assessing the Selectivity of Stat3-IN-15 for STAT3 over STAT1: A Compar

- Proteomic time course of breast cancer cells highlights enhanced sensitivity to Stat3 and Src inhibitors prior to endocrine resistance.

- STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions.PubMed.

- Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor.Oncotarget.

- Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor.PMC.

- (PDF) Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor.

- A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migr

- Highlighted STAT3 as a potential drug target for cancer therapy.BMB Reports.

- Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3.Journal of Experimental & Clinical Cancer Research.

- Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancre

- Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor.ACS Chemical Biology.

- ST

- ST

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion.

- The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic str

- The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic str

- Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer.NIH.

- Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA.PMC - NIH.

- If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules.

- Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line.Cancer Genomics & Proteomics.

- Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors.PMC - NIH.

Sources

- 1. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 4. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 [thno.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. oncotarget.com [oncotarget.com]

- 20. Proteomic identification of the oncoprotein STAT3 as a target of a novel Skp1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-1: A Technical Guide to Downstream Effects and Mechanistic Interrogation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a critical node in a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Its aberrant, constitutive activation is a hallmark of numerous human cancers, making it a high-priority target for therapeutic intervention.[2][3] Stat3-IN-1 is a selective, orally active small molecule inhibitor that effectively targets the STAT3 signaling pathway. This guide provides an in-depth exploration of the downstream consequences of STAT3 inhibition by this compound, presenting the core mechanistic changes, validated experimental protocols for their assessment, and a framework for interpreting the resulting data. We will delve into the molecular cascade following STAT3 inhibition, from the direct impact on target gene transcription to the ultimate cellular fates of apoptosis and cell cycle arrest.

The STAT3 Signaling Axis: A Central Oncogenic Driver

The STAT family of proteins are latent cytoplasmic transcription factors that relay signals from cytokines and growth factors to the nucleus to modulate gene expression.[1] The canonical STAT3 activation pathway is a well-defined cascade.

Canonical Activation Pathway:

-

Ligand Binding & Receptor Dimerization: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their cognate receptors on the cell surface.[4]

-

JAK Kinase Activation: This binding event activates receptor-associated Janus kinases (JAKs).[4][5]

-

STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4][6]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers form stable homodimers via reciprocal SH2 domain interactions.[6][7] These dimers then translocate into the nucleus.[7]

-

DNA Binding and Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA sequences (GAS, gamma-activated sequences) in the promoter regions of target genes, initiating their transcription.[8]

In many malignancies, this pathway is constitutively active, leading to the persistent expression of genes that drive tumor progression.[2][9] These downstream targets are central to multiple hallmarks of cancer, including sustained proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis.[1][10][11]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of STAT3.[12][13] Its primary mechanism involves the direct inhibition of STAT3 activity. Studies have shown that this compound inhibits both STAT3 tyrosine phosphorylation and acetylation at lysine 685 in cancer cell lines like MDA-MB-231 and HT-29.[12] This dual inhibition prevents the necessary conformational changes for dimerization and subsequent nuclear translocation, effectively shutting down its function as a transcription factor.

The compound demonstrates efficacy with IC50 values of 1.82 µM in HT29 (colon carcinoma) and 2.14 µM in MDA-MB-231 (breast cancer) cells.[12][13] Furthermore, it has shown oral activity and the ability to arrest tumor growth in mouse xenograft models, highlighting its potential for in vivo applications.[12]

| Parameter | Cell Line | Value | Reference |

| IC50 | HT29 (Colon) | 1.82 µM | [12] |

| IC50 | MDA-MB-231 (Breast) | 2.14 µM | [12] |

Key Downstream Cellular Consequences of this compound

By blocking STAT3's transcriptional activity, this compound triggers a cascade of downstream events that collectively suppress the malignant phenotype. These effects are primarily mediated by the altered expression of critical STAT3 target genes.

Potent Induction of Apoptosis

One of the most profound effects of STAT3 inhibition is the induction of programmed cell death, or apoptosis. Constitutively active STAT3 promotes cell survival by upregulating a suite of anti-apoptotic proteins.[14] this compound treatment reverses this, leading to the downregulation of these survival factors and tipping the cellular balance towards apoptosis.[12][15]

-

Mechanism: Inhibition of STAT3 by this compound leads to decreased transcription of key anti-apoptotic genes such as Bcl-2, Bcl-xL, Mcl-1, and Survivin .[9][14][16][17] The loss of these proteins compromises mitochondrial integrity and activates the caspase cascade, culminating in apoptosis.

-

Experimental Evidence: In MDA-MB-231 breast cancer cells, treatment with this compound for 48 hours resulted in a dose-dependent increase in apoptosis.[12]

| This compound Conc. (µM) | Apoptosis Rate (%) |

| 0 (Control) | 3.0% |

| 1 | 9.0% |

| 2 | 11.2% |

| 5 | 20.9% |

| 8 | 43.3% |

| 10 | 85.2% |

Induction of Cell Cycle Arrest

STAT3 is a key regulator of cell cycle progression, driving the expression of genes that promote the transition through different phases of the cell cycle.[18] Inhibition of STAT3 removes this proliferative signal, causing cells to arrest, most commonly in the G1 phase.[16][19]

-

Mechanism: this compound-mediated inhibition leads to the downregulation of critical cell cycle regulators, including Cyclin D1, Cyclin D3, and the proto-oncogene c-Myc .[16][20] The reduction of these proteins prevents cells from passing the G1/S checkpoint, thereby halting proliferation.

-

Consequence: This arrest in the cell cycle stops tumor cells from dividing and contributes significantly to the overall anti-tumor effect observed in vitro and in vivo.[21]

Altered Expression of Tumor Suppressor Genes

A key mechanistic insight into the action of this compound is its ability to not only downregulate oncogenes but also to increase the expression of tumor-suppressor genes. This effect is linked to its inhibition of STAT3 acetylation at Lys685.[12]

-

Mechanism: this compound treatment has been shown to increase the expression of tumor-suppressor genes such as PTPN6 (SHP-1) , CDKN2A , and DLEC1 .[12] SHP-1 is a protein tyrosine phosphatase that can dephosphorylate and inactivate STAT3, creating a negative feedback loop that further suppresses the pathway.

Summary of Key STAT3 Target Genes Affected by Inhibition

| Cellular Process | Target Gene | Function | Effect of Inhibition | Reference |

| Survival/Apoptosis | Bcl-xL, Bcl-2, Mcl-1 | Anti-apoptotic | Downregulation | [9][14][16] |

| Survivin | Inhibitor of apoptosis | Downregulation | [17][20] | |

| Cell Cycle | Cyclin D1, Cyclin D3 | G1/S phase transition | Downregulation | [16][20] |

| c-Myc | Proliferation, cell growth | Downregulation | [16][20] | |

| Angiogenesis | VEGF, HIF-1α | Blood vessel formation | Downregulation | [10][11] |

| Invasion/Metastasis | MMP2, MMP9 | Extracellular matrix degradation | Downregulation | [10][14] |

| Tumor Suppression | PTPN6 (SHP-1) | Negative regulator of STAT3 | Upregulation | [12] |

Methodologies for Assessing Downstream Effects

To rigorously evaluate the downstream effects of this compound, a combination of molecular and cellular biology techniques is essential. These protocols serve as a self-validating system, where changes in protein levels (Western Blot) should correlate with changes in gene expression (qPCR) and manifest as a quantifiable cellular phenotype (Apoptosis/Viability Assays).

Protocol: Western Blot Analysis of p-STAT3 and Target Proteins

Objective: To confirm target engagement by measuring the reduction in phosphorylated STAT3 (Tyr705) and to quantify changes in the protein levels of downstream targets (e.g., Bcl-xL, Cyclin D1, cleaved Caspase-3).

Methodology:

-

Cell Treatment: Plate cells (e.g., MDA-MB-231, HT-29) and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24-48 hours).

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-xL, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[22]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[22]

-

Analysis: Quantify band intensities to determine the ratio of p-STAT3 to total STAT3 and the relative levels of target proteins compared to the loading control. A significant decrease in the p-STAT3/STAT3 ratio confirms target engagement.

Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound as described above. Include both attached and floating cells in the subsequent analysis.

-

Cell Harvesting: Collect all cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in a mouse model.

Sources

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. STAT3 - Wikipedia [en.wikipedia.org]

- 6. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Highlighted STAT3 as a potential drug target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. STAT1 and STAT3 in Tumorigenesis: Two Sides of the Same Coin? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. STAT3‐mediated MLST8 gene expression regulates cap‐dependent translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Pro-Apoptotic Mechanism of Stat3-IN-1

Introduction: Targeting the STAT3 Hub in Oncogenesis

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal cytoplasmic transcription factor that acts as a central node for numerous signaling pathways essential for cellular processes like proliferation, differentiation, and survival.[1] In normal physiology, the activation of STAT3 is a transient and tightly regulated event, primarily initiated by cytokines and growth factors.[1][2] However, a substantial body of evidence has identified the persistent, aberrant activation of STAT3 as a hallmark of a wide array of human malignancies, including cancers of the breast, prostate, pancreas, and blood.[3][4][5]

This constitutive activation transforms STAT3 into a potent oncogene, driving the transcription of a battery of genes that promote tumorigenesis.[2] Key among these are genes that suppress apoptosis, or programmed cell death, allowing cancer cells to evade this critical self-destruct mechanism.[5][6] This reliance of malignant cells on the STAT3 pathway for survival makes it a prime therapeutic target for novel anticancer agents.[3][5][7]

Stat3-IN-1 is a selective, orally active small-molecule inhibitor designed to specifically disrupt this oncogenic signaling.[8][9][10] This guide provides an in-depth technical examination of the molecular mechanisms through which this compound counteracts the anti-apoptotic effects of aberrant STAT3 signaling, ultimately leading to the induction of apoptosis in cancer cells. We will explore the underlying signaling pathways, present key experimental data, and provide detailed protocols for validating the compound's pro-apoptotic activity.

Part 1: The Canonical STAT3 Signaling Pathway: A Survival Axis Hijacked by Cancer

To comprehend the action of this compound, one must first understand the pathway it targets. The canonical STAT3 signaling cascade is a critical communication line from the cell surface to the nucleus.

-

Initiation at the Membrane: The process begins when extracellular ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), bind to their corresponding transmembrane receptors.[1]

-

JAK Kinase Activation: This binding event triggers the activation of receptor-associated Janus kinases (JAKs).[1]

-

STAT3 Phosphorylation: Activated JAKs then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein.[1]

-

Dimerization and Nuclear Translocation: This phosphorylation event is the crucial switch. It induces a conformational change in STAT3, prompting it to form stable homodimers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[1][7] These activated dimers are then actively transported into the nucleus.[11]

-

Transcriptional Regulation: Once in the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[7]

In the context of cancer, the persistent activation of this pathway leads to the overexpression of genes that are instrumental in blocking apoptosis. These include:

-

Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1): These are potent anti-apoptotic proteins that reside on the outer mitochondrial membrane. They function by sequestering and inhibiting pro-apoptotic proteins like Bax and Bak, thereby preventing the permeabilization of the mitochondrial membrane and the release of cytochrome c, a key step in initiating the intrinsic apoptotic pathway.[2][5][12][13][14]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family, survivin directly inhibits the activity of caspases, the executioner enzymes of apoptosis.[5][12]

Part 2: this compound: Intercepting the Signal

This compound is a cell-permeable small molecule designed to directly and selectively inhibit the function of STAT3.[8][10] Its primary mechanism of action is the disruption of the critical activation steps in the STAT3 cascade.

Core Mechanism:

-

Inhibition of Phosphorylation and Acetylation: this compound effectively inhibits the phosphorylation of STAT3 at Tyr705 and the acetylation at Lys685.[8] By preventing these essential post-translational modifications, the inhibitor keeps STAT3 in its inactive, monomeric state.

-

Prevention of Dimerization and Nuclear Translocation: Without phosphorylation, STAT3 monomers cannot dimerize. This is the cornerstone of its inhibitory effect. Consequently, the inactive STAT3 remains sequestered in the cytoplasm and is unable to translocate to the nucleus to act as a transcription factor.[11]

This targeted interception effectively shuts down the downstream signaling cascade, preventing the transcription of STAT3's target genes, including those responsible for suppressing apoptosis.

Part 3: Unleashing Apoptosis: The Downstream Consequences of STAT3 Inhibition

By shutting down the STAT3 survival pathway, this compound initiates a cascade of events that culminates in the activation of programmed cell death. This process can be understood as a logical progression from gene expression changes to the activation of executioner enzymes.

-

Altering the Bcl-2/Bax Ratio: The inhibition of STAT3 leads to a significant decrease in the transcription of anti-apoptotic genes like Bcl-2 and Bcl-xL.[5][6][15] Concurrently, the expression of pro-apoptotic proteins, such as Bax, can increase.[15][16] The critical determinant for a cell's decision to undergo apoptosis is the ratio of these pro- and anti-apoptotic Bcl-2 family members.[16] this compound tips this balance decisively in favor of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): With reduced levels of protective Bcl-2, the pro-apoptotic Bax proteins are free to oligomerize on the outer mitochondrial membrane, forming pores. This event, known as MOMP, is often considered the point of no return for apoptosis.

-

Caspase Cascade Activation: The pores created by Bax allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[17]

-

Execution of Apoptosis: Caspase-3 is the primary executioner caspase. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Interestingly, STAT3 itself can be a substrate for cleavage by caspases, potentially creating a feedback loop that further dismantles the survival signaling.[18]

Part 4: Experimental Validation: Protocols and Data

The pro-apoptotic effects of this compound can be rigorously quantified and validated through a series of standard cell-based assays. The choice of these assays is driven by the need to demonstrate causality: the inhibitor affects its target (STAT3), which in turn modulates downstream markers of apoptosis, resulting in cell death.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is demonstrated by its low micromolar IC50 values and its dose-dependent induction of apoptosis in cancer cell lines with constitutively active STAT3.

| Parameter | Cell Line | Value / Result | Source |

| IC50 | HT29 (Colon Cancer) | 1.82 µM | [8][9][10] |

| IC50 | MDA-MB-231 (Breast Cancer) | 2.14 µM | [8][9][10] |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 20.9% at 5 µM (48h) | [8] |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 85.2% at 10 µM (48h) | [8] |

Experimental Protocols

The following are detailed, self-validating protocols designed to investigate the role of this compound in apoptosis.

1. Western Blot Analysis for STAT3 Pathway Inhibition and Apoptosis Markers

-

Objective: To visually confirm that this compound inhibits STAT3 phosphorylation and to detect changes in the levels of key apoptotic regulatory proteins.

-

Causality: This experiment directly links the inhibition of the target (p-STAT3) to the downstream molecular machinery of apoptosis (Bcl-2 family proteins and caspase activation).

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against:

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

Bcl-2

-

Bax

-

Cleaved Caspase-3

-

β-Actin or GAPDH (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: A dose-dependent decrease in p-STAT3 and Bcl-2 levels, and a dose-dependent increase in Bax and cleaved caspase-3 levels. Total STAT3 and the loading control should remain relatively constant.

2. Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining

-

Objective: To accurately quantify the percentage of cells undergoing early and late apoptosis following treatment with this compound.

-

Causality: This assay provides quantitative validation of cell death, confirming the functional outcome of the molecular changes observed by Western blot.

-

Methodology:

-

Cell Treatment: Treat cells with this compound as described in the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

-

-

Expected Outcome: A dose-dependent increase in the percentage of cells in the Annexin V+ quadrants (both early and late apoptosis) compared to the vehicle-treated control group.[8]

Conclusion and Future Directions

This compound exemplifies a targeted therapeutic strategy aimed at a core vulnerability of many cancers: their dependence on the STAT3 signaling pathway for survival. Its mechanism of action is direct and potent, leading to the inhibition of STAT3 phosphorylation, which in turn prevents the transcription of critical anti-apoptotic genes.[8] This initiates a pro-apoptotic program characterized by an altered Bax/Bcl-2 ratio, mitochondrial disruption, and the activation of the caspase cascade.[15][16] The experimental protocols detailed herein provide a robust framework for validating this mechanism in various cancer models.

The promising in vitro data for this compound, supported by in vivo evidence of tumor growth arrest in xenograft models, underscores its potential as a therapeutic agent.[8] Future research should focus on its efficacy in combination with conventional chemotherapies, its potential to overcome drug resistance, and a deeper investigation into its pharmacokinetic and pharmacodynamic properties in more complex preclinical models.

References

-

STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2. National Institutes of Health (NIH). [Link]

-

STAT3 inhibition induces apoptosis in cancer cells independent of STAT1 or STAT2. Journal of Molecular Biochemistry. [Link]

-

Caspase activation results in multiple Stat3 cleavage fragments. ResearchGate. [Link]

-

Inhibition of constitutively activated Stat3 correlates with altered Bcl-2/Bax expression and induction of apoptosis in mycosis fungoides tumor cells. PubMed. [Link]

-

STAT3 and the STAT3‑regulated inhibitor of apoptosis protein survivin as potential therapeutic targets in colorectal cancer (Review). Spandidos Publications. [Link]

-

Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. [Link]

-

STAT3 as a target for inducing apoptosis in solid and hematological tumors. National Institutes of Health (NIH). [Link]

-

Constitutive activation of Stat3 signaling abrogates apoptosis in squamous cell carcinogenesis in vivo. PNAS. [Link]

-

STAT1 and STAT3 in tumorigenesis: A matter of balance. National Institutes of Health (NIH). [Link]

-

Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. National Institutes of Health (NIH). [Link]

-

STAT1 inhibits STAT3 activation in esophageal squamous cell carcinoma. National Institutes of Health (NIH). [Link]

-

Myocardin and Stat3 act synergistically to inhibit cardiomyocyte apoptosis. Oncotarget. [Link]

-

Combined Treatment with Stattic and Docetaxel Alters the Bax/ Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells. ResearchGate. [Link]

-

Overview of the STAT‑3 signaling pathway in cancer and the development of specific inhibitors (Review). Spandidos Publications. [Link]

-

STAT3 binds to and activates the caspase-3 gene promoter in MM-1 cells. ResearchGate. [Link]

-

Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. PubMed Central. [Link]

-

Caspase-3 and Caspase-6 cleave STAT1 in leukemic cells. National Institutes of Health (NIH). [Link]

-

STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells. PubMed Central. [Link]

-

Apoptosis Assays. Springer Nature Experiments. [Link]

-

STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells. Biochemical Journal. [Link]

-

The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies. Frontiers. [Link]

-

Attenuation of STAT3 Phosphorylation Promotes Apoptosis and Chemosensitivity in Human Osteosarcoma Induced by Raddeanin A. National Institutes of Health (NIH). [Link]

-

Strategies and Approaches of Targeting STAT3 for Cancer Treatment. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One moment, please... [jmolbiochem.com]

- 5. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Inhibition of constitutively activated Stat3 correlates with altered Bcl-2/Bax expression and induction of apoptosis in mycosis fungoides tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journal.waocp.org [journal.waocp.org]

- 17. oncotarget.com [oncotarget.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Stat3-IN-1: Interrogating Tumor Cell Proliferation via STAT3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Stat3-IN-1, a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. We will explore the critical role of aberrant STAT3 signaling in oncology and provide detailed, field-proven methodologies for utilizing this compound to investigate its anti-proliferative effects on tumor cells.

Introduction: The Rationale for Targeting STAT3 in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] In normal physiology, STAT3 activation is a transient and tightly regulated event, typically initiated by cytokines and growth factors like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF).[4][5][6] This activation involves phosphorylation by Janus kinases (JAKs) or other non-receptor tyrosine kinases, leading to STAT3 dimerization, nuclear translocation, and the transcription of target genes.[2][4][6]

However, in a vast array of human cancers, STAT3 is persistently or constitutively activated.[1][4][7] This aberrant signaling transforms STAT3 into an oncogene, driving the expression of genes that promote tumor cell proliferation (e.g., Cyclin D1, c-Myc), prevent apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1), and facilitate angiogenesis (e.g., VEGF).[2][4][7][8] Consequently, high levels of phosphorylated STAT3 (p-STAT3) are often correlated with poor prognosis and chemoresistance, making it a highly validated and compelling target for cancer therapy.[1][4][7][9]

This compound: A Specific Inhibitor of STAT3 Signaling

This compound is a selective, orally active small molecule inhibitor designed to target the STAT3 pathway.[10][11] Its primary mechanism of action involves the inhibition of STAT3 phosphorylation and acetylation, which are critical steps for its activation and function.[10] By preventing these post-translational modifications, this compound effectively blocks STAT3 dimerization and its subsequent translocation to the nucleus, thereby downregulating the transcription of its oncogenic target genes. This targeted inhibition ultimately leads to the induction of apoptosis and a reduction in tumor cell proliferation.[10][12]

Mechanism of STAT3 Activation and Inhibition by this compound

Caption: Canonical STAT3 signaling pathway and the point of intervention by this compound.

Methodological Guide: Assessing the Anti-Proliferative Effects of this compound

This section provides a series of validated experimental protocols to systematically evaluate the efficacy and mechanism of this compound in tumor cell lines.

Experimental Workflow Overview

Caption: A logical workflow for investigating the effects of this compound on tumor cells.

Experiment 1: Confirming Target Engagement via Western Blot

Causality & Rationale: Before assessing phenotypic changes like cell death, it is crucial to confirm that this compound is engaging its intended target, STAT3, within the cancer cells. The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is the canonical marker of its activation.[5] Therefore, a reduction in p-STAT3 (Tyr705) levels upon treatment with this compound provides direct evidence of target engagement. Total STAT3 levels should remain unchanged, demonstrating the inhibitor's effect on activation rather than protein degradation. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across lanes, validating the observed changes.[13]

Detailed Protocol:

-

Cell Culture & Treatment: Seed cancer cells (e.g., MDA-MB-231, HT-29) in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24-48 hours).[10]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[13]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3 (total), and anti-GAPDH.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Experiment 2: Determining Effects on Cell Viability and Proliferation

Causality & Rationale: After confirming target engagement, the next logical step is to quantify the inhibitor's effect on tumor cell viability and proliferation. The MTT assay is a standard colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells.[14] This experiment will establish a dose-response relationship and allow for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 50 µM) and a vehicle control.

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[10][14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

| Cell Line | IC50 Value (µM) | Reference |

| HT29 (Colon Cancer) | 1.82 | [10][11] |

| MDA-MB-231 (Breast Cancer) | 2.14 | [10][11] |

Experiment 3: Elucidating the Mechanism of Growth Inhibition

Causality & Rationale: An observed decrease in cell viability can be due to cell cycle arrest, the induction of apoptosis (programmed cell death), or both. Distinguishing between these mechanisms is critical for understanding how the inhibitor functions. Flow cytometry-based assays are the gold standard for this purpose.

-

Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Cell Cycle Analysis: PI staining of fixed, permeabilized cells allows for the quantification of DNA content. This reveals the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M), indicating whether the inhibitor causes arrest at a specific checkpoint.[15][16]

Detailed Protocol (Apoptosis):

-

Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC50 value (e.g., 1, 2, 5, 8, 10 µM) for 48 hours.[10]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. The results for MDA-MB-231 cells show a dose-dependent increase in apoptosis. For example, at 10 µM, the total apoptosis rate reached 85.2% compared to 3.0% in the control group.[10]

Detailed Protocol (Cell Cycle):

-

Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer. Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

This compound serves as a powerful chemical probe for dissecting the role of STAT3 in tumor biology. The methodologies outlined in this guide provide a robust framework for confirming its mechanism of action and quantifying its anti-proliferative effects. By demonstrating target engagement through p-STAT3 inhibition, determining dose-dependent effects on cell viability, and elucidating the induction of apoptosis and/or cell cycle arrest, researchers can build a comprehensive profile of this compound's activity in their cancer models of interest. These foundational in vitro experiments are a prerequisite for advancing to more complex studies, such as in vivo xenograft models, to evaluate therapeutic potential.[10][17]

References

- 1. jebms.org [jebms.org]

- 2. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 3. STAT3 plays an important role in DNA replication by turning on WDHD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 9. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Stat3-IN-1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of Stat3-IN-1, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Moving beyond a simple recitation of facts, this document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in preclinical cancer research. We will delve into the rationale behind experimental designs, provide detailed protocols, and offer insights grounded in the established principles of cancer biology and drug discovery.

Introduction: The Rationale for Targeting STAT3 in Oncology

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical mediators of cytokine and growth factor signaling.[1] Among the seven members of this family, STAT3 has emerged as a pivotal player in tumorigenesis.[2] In normal physiological contexts, the activation of STAT3 is a transient and tightly regulated process. However, in a vast array of human cancers, including but not limited to breast, lung, prostate, and pancreatic cancers, STAT3 is constitutively activated.[3][4] This aberrant, persistent activation drives the transcription of a wide range of genes involved in cell proliferation, survival, invasion, angiogenesis, and immunosuppression, thus contributing to multiple hallmarks of cancer.

The constitutive activation of STAT3 in tumor cells makes it a highly attractive target for therapeutic intervention. Inhibition of the STAT3 signaling pathway has been shown to induce growth arrest and apoptosis in cancer cells, providing a strong rationale for the development of small molecule inhibitors. This compound has emerged as a promising agent in this class of targeted therapies.

This compound: A Profile of a Novel STAT3 Inhibitor

This compound is a selective, orally active small molecule inhibitor of STAT3. It is a resveratrol-caffeic acid hybrid, designed to dually target both the acetylation and phosphorylation of the STAT3 protein. This dual mechanism of action is hypothesized to lead to a more profound and sustained deactivation of STAT3.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | (E)-3-(3,4-dihydroxyphenyl)-N-(4-((E)-4-(3,5-dimethoxyphenyl)vinyl)phenyl)acrylamide | N/A |

| Molecular Formula | C₂₈H₂₉NO₆ | |

| Molecular Weight | 475.53 g/mol | |

| CAS Number | 2059952-75-7 | |

| Appearance | Solid | N/A |

| Solubility | DMSO: ≥ 32 mg/mL |

Note on Solubility and Stock Solution Preparation: this compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to use anhydrous DMSO to avoid precipitation. For a 10 mM stock solution, dissolve 4.755 mg of this compound in 1 mL of DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Mechanism of Action: A Dual-Pronged Attack on STAT3

The primary mechanism of action of this compound is the inhibition of STAT3 activation through a dual-pronged approach:

-

Inhibition of Tyrosine Phosphorylation: STAT3 activation is initiated by the phosphorylation of a critical tyrosine residue, Tyr705, by upstream kinases such as Janus kinases (JAKs) and Src family kinases. This compound has been shown to inhibit this crucial phosphorylation event.

-

Inhibition of Acetylation: In addition to phosphorylation, the acetylation of STAT3, particularly at Lys685, has been identified as another important post-translational modification that regulates its activity. This compound has been demonstrated to inhibit the acetylation of STAT3 at this site.

By concurrently inhibiting both phosphorylation and acetylation, this compound effectively abrogates the dimerization, nuclear translocation, and DNA binding of STAT3, thereby preventing the transcription of its downstream target genes. This leads to the suppression of pro-survival and proliferative signaling pathways in cancer cells.

Figure 1: Simplified schematic of the JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-cancer activity in a variety of preclinical models.

In Vitro Activity

In cell-based assays, this compound has been shown to:

-

Inhibit Cell Proliferation: It exhibits potent anti-proliferative activity against various cancer cell lines, with IC₅₀ values in the low micromolar range. For example, the IC₅₀ values in HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells are 1.82 µM and 2.14 µM, respectively.

-